N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide
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Description
The compound appears to contain a 4-fluoro-3-methylphenylsulfonyl group . This group is part of a larger class of compounds known as sulfonyl compounds, which are characterized by the presence of a sulfonyl functional group (R-SO2-R’). The sulfonyl group is a key functional group in organic chemistry and is often involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, one common method to synthesize similar compounds involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .
Scientific Research Applications
Electrophoretic and Biocompatible Poly(2-oxazoline)s
Research by Hayashi and Takasu (2015) focuses on the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, showcasing applications in bioactive glass coating and biocompatibility enhancement. This study demonstrates the potential of sulfone-initiated polymerization for creating coatings with significant applications in biomedical materials and devices (Hayashi & Takasu, 2015).
Antibacterial Activities and Mechanisms
The synthesis and investigation of antibacterial activities of sulfone derivatives, as highlighted by Shi et al. (2015), reveal the potent antibacterial properties against rice bacterial leaf blight. This research indicates the potential of sulfone derivatives in agricultural applications, specifically in combating plant diseases and improving crop resilience (Shi et al., 2015).
Antimicrobial and Antitumor Activities
Yıldırır et al. (2009) synthesized new phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives and evaluated their antimicrobial activity, providing a basis for the development of novel antimicrobial agents. Additionally, the preliminary biological activity tests of novel isoxazoline compounds, as reported by Hao-fei (2011), showed that some derivatives exhibited anti-tumor activities, suggesting their potential use in cancer treatment (Yıldırır et al., 2009); (Qi Hao-fei, 2011).
properties
IUPAC Name |
N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O5S/c1-12(2)10-20-17(23)18(24)21-11-16-22(7-4-8-27-16)28(25,26)14-5-6-15(19)13(3)9-14/h5-6,9,12,16H,4,7-8,10-11H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUIYIPTPXLQPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide |
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